molecular formula C27H29N3O3S2 B12032444 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 609795-14-4

2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B12032444
CAS No.: 609795-14-4
M. Wt: 507.7 g/mol
InChI Key: PQUVJBQLPMDNRC-VHXPQNKSSA-N
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Description

2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the indole moiety, and their subsequent coupling. Typical synthetic routes might include:

    Formation of Thiazolidinone Ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Synthesis of Indole Moiety: The indole structure might be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step would involve coupling the thiazolidinone and indole structures, possibly through a condensation reaction.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Substitution reactions might occur at the aromatic rings, particularly the indole and the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often studied for their antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Indole Derivatives: Often studied for their anticancer and antiviral activities.

    Acetamides: Commonly used in pharmaceuticals for their analgesic and anti-inflammatory effects.

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide lies in its combined structural features, which might confer a unique set of biological activities and chemical reactivity.

Properties

CAS No.

609795-14-4

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H29N3O3S2/c1-3-4-5-6-9-16-29-26(33)24(35-27(29)34)23-20-10-7-8-11-21(20)30(25(23)32)17-22(31)28-19-14-12-18(2)13-15-19/h7-8,10-15H,3-6,9,16-17H2,1-2H3,(H,28,31)/b24-23-

InChI Key

PQUVJBQLPMDNRC-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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